PD0325901 - 391210-10-9

PD0325901

Catalog Number: EVT-287239
CAS Number: 391210-10-9
Molecular Formula: C16H14F3IN2O4
Molecular Weight: 482.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide, also known as PD0325901, Mirdametinib, or PD-0325901, is a potent, specific, and orally bioavailable small-molecule inhibitor of the dual-specificity kinases MEK1 and MEK2. [ [], [] ] It belongs to the class of allosteric kinase inhibitors and plays a crucial role in scientific research, particularly in understanding and targeting the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers and other diseases, making PD0325901 a valuable tool in preclinical studies for investigating potential therapeutic strategies. [ [], [], [], [] ]

Future Directions
  • Optimizing Dosing Schedules and Administration Routes: Further investigations are needed to determine the optimal dosing schedules and administration routes of PD0325901 for various disease indications to maximize its therapeutic efficacy and minimize potential side effects. [ [], [] ]
  • Developing Rational Combination Therapies: Combination therapy approaches, pairing PD0325901 with other targeted therapies, chemotherapy, or radiation therapy, hold promise for enhancing its antitumor activity and overcoming drug resistance. [ [], [], [], [], [] ]
  • Identifying Biomarkers for Predicting Response: Research to identify predictive biomarkers for PD0325901 responsiveness would be crucial for selecting patients who are most likely to benefit from treatment and for tailoring personalized therapeutic strategies. [ [] ]
Source and Classification

PD0325901 was developed by Pfizer and is classified as a small molecule inhibitor. Its chemical structure is defined as N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-benzamide. The compound has a molecular formula of C₁₆H₁₄F₃IN₂O₄ and a molecular weight of 482.19 g/mol. It is cataloged under CAS number 391210-10-9 and has been made available for research purposes through various suppliers such as Reprocell and Tocris Bioscience .

Synthesis Analysis

The synthesis of PD0325901 involves several key steps that enhance its potency and solubility compared to its predecessor, CI-1040. The synthetic route typically includes the following stages:

  1. Starting Materials: The synthesis begins with the preparation of hydroxamate esters from anthranilic acid derivatives.
  2. Functionalization: Polar substituents are incorporated into the structure to improve solubility. This includes the addition of hydroxyalkyl groups which are crucial for enhancing the compound's activity.
  3. Optimization: Structure-activity relationship (SAR) studies have guided modifications at various positions on the ring system to maximize inhibitory potency against MEK. Specifically, the introduction of difluorophenyl and iodophenyl groups contributes significantly to its binding affinity .

The final product is purified using high-performance liquid chromatography (HPLC), ensuring a purity greater than 95% .

Molecular Structure Analysis

The molecular structure of PD0325901 features a diphenylamine core with multiple substituents that contribute to its biological activity:

  • Core Structure: The central diphenylamine structure is essential for interacting with the MEK enzyme.
  • Substituents: The presence of fluorine atoms enhances electron-withdrawing capabilities, thus increasing binding affinity. The dihydroxypropyl side chain aids in solubility and stability without directly influencing binding interactions .

The compound's three-dimensional conformation allows it to fit into the allosteric pocket of MEK, facilitating effective inhibition of its activity.

Chemical Reactions Analysis

PD0325901 primarily undergoes interactions with MEK, leading to inhibition of downstream signaling pathways involved in cell proliferation:

  1. Inhibition Mechanism: PD0325901 binds non-covalently to MEK, preventing its phosphorylation by upstream kinases, which in turn inhibits the activation of extracellular signal-regulated kinases (ERKs).
  2. Biological Activity: The compound has been shown to induce G1-phase cell cycle arrest in various cancer cell lines and promote apoptosis through mechanisms involving decreased expression of proangiogenic factors like vascular endothelial growth factor (VEGF) .

These reactions highlight its potential therapeutic applications in oncology.

Mechanism of Action

PD0325901 exerts its effects by selectively inhibiting MEK1 and MEK2, which are pivotal components of the MAPK signaling pathway:

  • Signal Transduction: By inhibiting MEK, PD0325901 disrupts the cascade that leads to ERK activation, thereby blocking signals that promote cell growth and survival.
  • Impact on Tumor Cells: This inhibition results in reduced tumor cell proliferation and increased apoptosis in cancer models, demonstrating its efficacy in treating tumors driven by aberrant MAPK signaling .

Data from studies indicate that PD0325901 can significantly reduce tumor growth in xenograft models when used alone or in combination with other therapeutic agents .

Physical and Chemical Properties Analysis

PD0325901 exhibits several notable physical and chemical properties:

  • Appearance: It appears as a pale purple solid.
  • Solubility: The compound is soluble in dimethyl sulfoxide (DMSO), allowing for easy preparation of stock solutions for experimental use.
  • Stability: It should be stored at 4 °C protected from light, with stock solutions ideally made fresh or stored at -20 °C to maintain activity .

The compound's high purity (>99% HPLC) ensures reliable performance in biological assays.

Applications

PD0325901 has diverse applications in scientific research, particularly in cancer biology:

  • Cancer Therapy: As a MEK inhibitor, it is being investigated for its potential use in treating various cancers characterized by activated MAPK signaling pathways.
  • Stem Cell Research: PD0325901 has been shown to enhance the reprogramming efficiency of fibroblasts into induced pluripotent stem cells when used alongside other compounds like SB431542 .
  • Combination Therapies: Research indicates that combining PD0325901 with other inhibitors can overcome resistance mechanisms in cancer cells, enhancing therapeutic efficacy .

Properties

CAS Number

391210-10-9

Product Name

PD0325901

IUPAC Name

N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide

Molecular Formula

C16H14F3IN2O4

Molecular Weight

482.19 g/mol

InChI

InChI=1S/C16H14F3IN2O4/c17-11-3-2-10(16(25)22-26-7-9(24)6-23)15(14(11)19)21-13-4-1-8(20)5-12(13)18/h1-5,9,21,23-24H,6-7H2,(H,22,25)/t9-/m1/s1

InChI Key

SUDAHWBOROXANE-SECBINFHSA-N

SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)NOCC(CO)O

Solubility

Soluble in DMSO, not in water

Synonyms

PD 0325901
PD 325901
PD-0325901
PD-325901
PD0325901
PD325901

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)NOCC(CO)O

Isomeric SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)NOC[C@@H](CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.